N'-(2-furoyloxy)-4-methylbenzenecarboximidamide
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furan ring, a carboxylate group, and an amino group attached to a methylphenyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-methylphenylamine with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE include:
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE: This compound has a methoxy group instead of a methyl group, which can alter its chemical properties and reactivity.
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 1H-INDOLE-3-CARBOXYLATE: This compound features an indole ring instead of a furan ring, leading to different biological activities and applications.
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(14)15-18-13(16)11-3-2-8-17-11/h2-8H,1H3,(H2,14,15) |
InChI Key |
ZDEZEPUNRRREQN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N |
Origin of Product |
United States |
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